N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide

Description

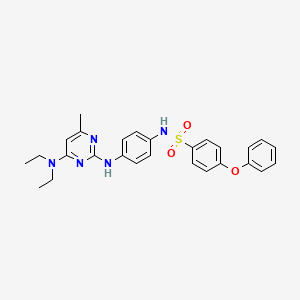

N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide is a pyrimidine-based sulfonamide derivative characterized by a diethylamino-substituted pyrimidine core linked to a phenyl group via an amino bridge. The sulfonamide moiety is further substituted with a phenoxy group at the para position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where sulfonamide and pyrimidine motifs are critical .

Properties

IUPAC Name |

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3S/c1-4-32(5-2)26-19-20(3)28-27(30-26)29-21-11-13-22(14-12-21)31-36(33,34)25-17-15-24(16-18-25)35-23-9-7-6-8-10-23/h6-19,31H,4-5H2,1-3H3,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZXTHPVFYKJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, methylpyrimidine, and phenoxybenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The diethylamino group on the pyrimidine ring enhances electron-donating capacity compared to ethylamino (as in CAS 923113-41-1) . Phenoxy substituents (target compound) increase lipophilicity relative to methoxy (CAS 923216-86-8) .

- Hydrogen Bonding: Analogues like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing conformation . The target compound’s phenoxy group may participate in C–H⋯π interactions, influencing crystallinity.

- Biological Relevance : Pyrimidine-sulfonamides are associated with antimicrobial and kinase-inhibitory activity . Fluorine substitution (e.g., CAS 923113-41-1) may improve membrane permeability and target binding .

Physicochemical and Pharmacokinetic Properties

- Solubility: Sulfonamide-pyrimidine hybrids generally exhibit moderate aqueous solubility, influenced by substituents. Methoxy groups (CAS 923216-86-8) may enhance solubility compared to phenoxy .

- Melting Points : Fluorinated derivatives (e.g., CAS 923113-41-1) often show higher melting points due to stronger intermolecular interactions .

- Synthetic Complexity: The target compound’s synthesis likely parallels methods in (e.g., SNAr reactions, palladium-catalyzed couplings), but phenoxy introduction may require optimized coupling conditions .

Biological Activity

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structure that includes a pyrimidine ring, an aniline derivative, and a sulfonamide group, which may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 445.6 g/mol. The presence of the diethylamino group enhances its solubility and membrane permeability, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H31N5O3S |

| Molecular Weight | 445.6 g/mol |

| Solubility | High (due to diethylamino group) |

| Biological Activity | Anticancer, anti-inflammatory potential |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethylamino group facilitates cell membrane penetration, allowing the compound to reach intracellular targets such as enzymes and receptors. This interaction may modulate various signaling pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at specific phases.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

- Inhibition of cell growth : A dose-dependent decrease in cell viability was observed.

- Induction of apoptosis : Increased levels of apoptotic markers such as caspase activation were noted.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase 3/7 Activity) |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 80 | 1.5-fold increase |

| 50 | 50 | 3-fold increase |

| 100 | 25 | 5-fold increase |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models.

Case Study: In Vivo Inflammation Model

In a murine model of inflammation, administration of the compound led to:

- Reduction in edema : Measured by paw swelling in treated mice compared to controls.

- Decreased cytokine levels : Significant reduction in TNF-alpha and IL-6 levels was observed.

| Treatment Group | Paw Swelling (mm) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control | 10 | 250 | 200 |

| Low Dose | 7 | 180 | 150 |

| High Dose | 3 | 100 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.